![molecular formula C18H20N2O3 B5754492 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as MPBC, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine. In
Wirkmechanismus
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide exerts its antitumor activity by inhibiting the activity of tubulin, a protein that is involved in cell division. This inhibition leads to the arrest of the cell cycle and ultimately, cell death. This compound also inhibits the activity of acetylcholinesterase by binding to its active site, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration has been found to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit antitumor activity in various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. It has also been found to improve cognitive function in animal models of Alzheimer's disease. This compound has been shown to inhibit the activity of tubulin and acetylcholinesterase, which are important proteins involved in cell division and cognitive function, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its ability to exhibit antitumor activity in various cancer cell lines. This makes it a potential candidate for the development of new cancer drugs. Another advantage is its ability to improve cognitive function in animal models of Alzheimer's disease, which makes it a potential candidate for the development of new treatments for this disease. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful consideration when conducting experiments.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. One area of research could be the development of new cancer drugs that are based on the structure of this compound. Another area of research could be the development of new treatments for Alzheimer's disease that are based on the ability of this compound to inhibit the activity of acetylcholinesterase. Further studies could also be conducted to investigate the potential toxicity of this compound and its effects on other physiological systems.
Synthesemethoden
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide can be synthesized using various methods, including the reaction of 4-methoxybenzenecarboxylic acid with 4-phenylbutyric acid chloride to form this compound. Another method involves the reaction of 4-methoxybenzoyl chloride with N-(4-phenylbutanoyl)benzimidoyl chloride, which forms this compound as a product.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity in various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-12-10-15(11-13-16)18(19)20-23-17(21)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHRKHHBQBMAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CCCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CCCC2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

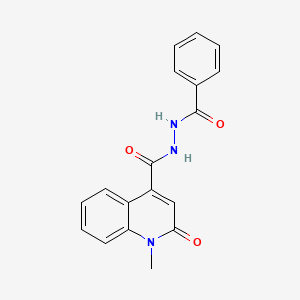
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)
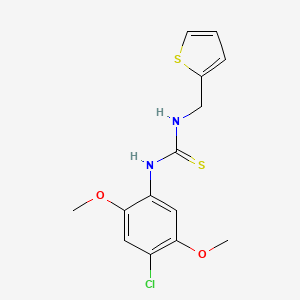
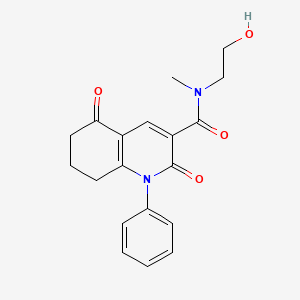
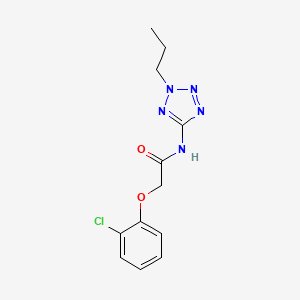
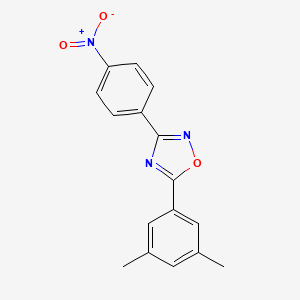
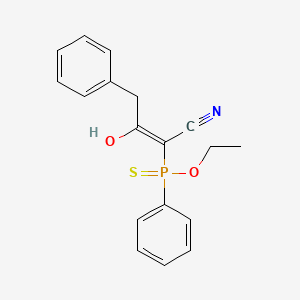
![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)
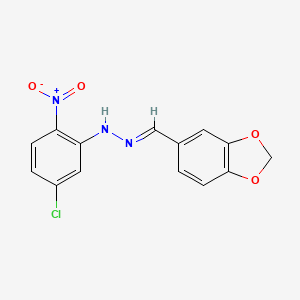
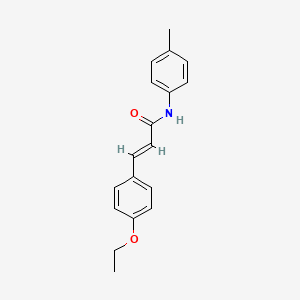
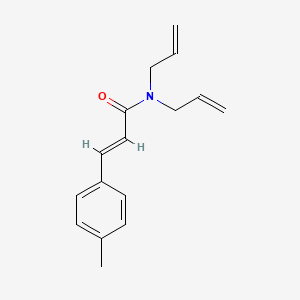
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)